3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one
Description
3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is a complex organic compound featuring a pyrazole ring, piperazine, and piperidine moieties
Properties
IUPAC Name |
3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O/c1-15(2)12-19(25)24-6-4-17(5-7-24)14-22-8-10-23(11-9-22)18-13-16(3)20-21-18/h13,15,17H,4-12,14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLZOSYWSMQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCN(CC2)CC3CCN(CC3)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a 1,3-diketone.
Piperazine and Piperidine Integration: The pyrazole derivative is then reacted with piperazine and piperidine under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired linkages.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, used in dye and pigment production.
3-(1-methyl-1H-pyrazol-4-yl)piperidine: A simpler compound with a similar core structure but lacking the piperazine and butanone moieties.
Uniqueness
3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one is unique due to its combination of pyrazole, piperazine, and piperidine rings, which may confer distinct biological activities and synthetic versatility compared to simpler analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Further research and development could unlock its full potential in these areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
